molecular formula C10H12N2O2 B3231917 (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-30-2

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231917
CAS No.: 1330830-30-2
M. Wt: 192.21
InChI Key: BKFWMNFJNGQFKR-BDAKNGLRSA-N
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Description

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a pyridin-3-yl substituent at the 4-position and a carboxylic acid group at the 3-position. It is commonly utilized as a building block in medicinal chemistry and asymmetric synthesis. Its dihydrochloride salt (CAS: 1330750-18-9) has a molecular weight of 265.14 g/mol and the formula C₁₀H₁₄Cl₂N₂O₂ . The compound is currently listed as temporarily unavailable in commercial catalogs, highlighting challenges in large-scale production or purification .

Properties

IUPAC Name

(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFWMNFJNGQFKR-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine substituent. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the pyrrolidine ring can be formed through a series of cyclization reactions involving intermediates such as imines or amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups .

Scientific Research Applications

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can fit into hydrophobic pockets, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a broader class of pyrrolidine-3-carboxylic acid derivatives. Key structural analogs include:

Compound Substituents Molecular Weight (g/mol) Yield (%) Purity (%) Key Analytical Methods
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride Pyridin-3-yl, HCl salt 265.14 - - MS, LC
(±)-(3R,4S)-1-Methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate Phenyl, methyl ester, ureido group 384 96 96 ¹H-NMR
(±)-(3R,4S)-3-{[3-(3-Cyanophenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidine-3-carboxylic acid Indole, cyanophenyl ureido 432 67 99 ¹H-NMR, ¹³C-NMR
(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid Pyridin-4-yl ~223 (free acid) - - MS
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Furan-2-yl 181.19 - - Not reported

Key Observations :

  • Pyridine vs. Other Aromatic Groups : The pyridin-3-yl substituent in the target compound confers distinct electronic and steric properties compared to phenyl, indole, or furan substituents. For example, the pyridin-3-yl analog in (compound 14{6,8}) showed lower purity (36%) compared to phenyl- or indole-containing analogs (>99%) , suggesting challenges in synthesizing pyridine-containing derivatives.
  • Salt Forms : The dihydrochloride salt of the target compound enhances solubility but increases molecular weight (265.14 vs. ~223 for the free acid) .

Physicochemical and Functional Comparisons

  • Acid-Base Properties : The carboxylic acid group enables salt formation (e.g., dihydrochloride), while the pyridine nitrogen may participate in hydrogen bonding or metal coordination.

Biological Activity

Introduction

The compound (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. Characterized by a pyridine ring substitution and a carboxylic acid functional group, this compound has garnered interest in medicinal chemistry due to its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : Approximately 218.25 g/mol
  • Stereochemistry : The specific stereochemistry is crucial for its biological interactions and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine moiety facilitates π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target proteins, modulating their activity and leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antibacterial agent. It has been evaluated against various strains of bacteria, including multidrug-resistant strains, showing promising results in inhibiting their growth .
  • Therapeutic Applications : The compound is being explored for its role in treating conditions such as bacterial infections due to its dual inhibition mechanism on bacterial topoisomerases. This mechanism is critical for bacterial DNA replication and repair .
  • Pharmacological Studies : In vitro studies have demonstrated that the compound can modulate specific signaling pathways, potentially influencing cellular responses relevant to disease states .

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus aureus and Klebsiella pneumoniae. The compound displayed minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Case Study 2: Dual Inhibition Mechanism

Research on dual inhibitors of bacterial topoisomerases highlighted that compounds similar to this compound could effectively inhibit both DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. This dual mechanism enhances the therapeutic potential against resistant strains .

Synthesis and Production

The synthesis of this compound typically involves the following steps:

  • Construction of the pyrrolidine ring.
  • Introduction of the pyridine moiety through cyclization reactions.
  • Functional group transformations to incorporate the carboxylic acid.

These methods are optimized for yield and purity using various synthetic techniques including catalytic processes.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include pyridine protons (δ 8.2–8.5 ppm) and pyrrolidine carbons (δ 50–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₂N₂O₂) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
  • Chiral HPLC : Uses columns like Chiralpak AD-H to quantify enantiomeric excess .

Advanced Tip : Couple dynamic nuclear polarization (DNP) NMR with cryogenic probes to enhance sensitivity for low-concentration samples .

How does the pyridin-3-yl substituent influence the compound’s biological activity compared to pyridin-4-yl analogs?

Advanced Research Focus
The pyridin-3-yl group introduces steric and electronic effects distinct from pyridin-4-yl analogs:

  • Receptor Binding : Pyridin-3-yl’s meta-substitution creates a bent conformation, enhancing fit into hydrophobic pockets of enzymes like glutamate decarboxylase .
  • Solubility : The 3-pyridyl group increases aqueous solubility (logP ~0.5) compared to 4-pyridyl derivatives (logP ~1.2), impacting bioavailability .
  • SAR Studies : Replace pyridin-3-yl with halogenated phenyl groups (e.g., 2,3-dichlorophenyl) to probe steric effects on IC₅₀ values .

Methodology : Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities .

How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8), ionic strength, or co-solvents (DMSO >1% may denature proteins) .
  • Enzyme Isoforms : Target specificity for isoforms (e.g., GAD65 vs. GAD67) must be confirmed via Western blotting or knockout models .
  • Data Normalization : Use internal controls (e.g., β-galactosidase) to standardize activity measurements .

Resolution Strategy : Perform meta-analysis with standardized protocols (e.g., NIH Assay Guidance Manual) and validate findings using orthogonal assays (e.g., isothermal titration calorimetry) .

What strategies are recommended for designing derivatives to enhance metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Prodrug Approaches : Introduce ester prodrugs (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Structural Modifications :
    • Replace carboxylic acid with tetrazole to reduce pH-dependent ionization .
    • Add fluorine at the pyrrolidine 2-position to block CYP450-mediated oxidation .
  • In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logS (>−4) and low hERG liability .

Validation : Assess metabolic stability in human liver microsomes (HLM) and correlate with LC-MS/MS pharmacokinetic profiles .

How can researchers validate target engagement in cellular models for this compound?

Q. Advanced Research Focus

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to isolate target proteins from lysates .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., NMDA receptors) to confirm on-mechanism effects .
  • Fluorescence Polarization : Track displacement of fluorescent ligands (e.g., FITC-labeled antagonists) in real-time .

Data Interpretation : Combine dose-response curves (GraphPad Prism) with pathway enrichment analysis (IPA software) to identify off-target effects .

What analytical methods are critical for detecting degradation products during stability studies?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) .
  • LC-MS/MS : Use C18 columns (2.6 µm particle size) and gradient elution (0.1% formic acid in H₂O:MeCN) to resolve degradation products .
  • Stability-Indicating Assays : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution of all impurities >0.1% .

Key Degradation Pathways : Hydrolysis of the carboxylic acid group (pH-dependent) and oxidation of the pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid

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